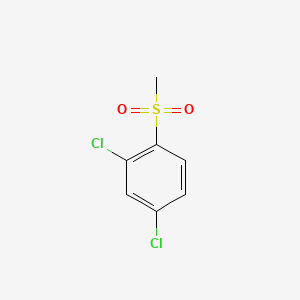

2,4-Dichloro-1-(methylsulfonyl)benzene

Übersicht

Beschreibung

“2,4-Dichloro-1-(methylsulfonyl)benzene” is a chemical compound with the molecular formula C7H6Cl2O2S . It has a molecular weight of 225.09 g/mol . The IUPAC name for this compound is 2,4-dichloro-1-methylsulfonylbenzene .

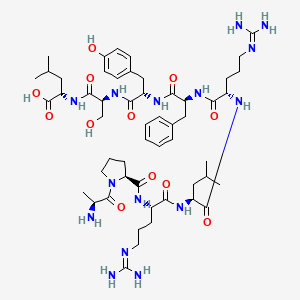

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI representation of the molecule is InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 . The Canonical SMILES representation is CS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3 of 2.2, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 223.9465560 g/mol . The topological polar surface area is 42.5 Ų . The compound has a heavy atom count of 12 .

Wissenschaftliche Forschungsanwendungen

Environmental Detection and Impact

Research on chlorinated aromatic methylsulfones and sulfoxides, including metabolites related to 2,4-Dichloro-1-(methylsulfonyl)benzene, indicates their presence in environmental samples and human tissues. These studies underscore the environmental persistence and potential bioaccumulation of such compounds, emphasizing the need for monitoring their distribution and effects in ecosystems and human health (Haraguchi, Kuroki, & Masuda, 1989).

Advances in Organic Synthesis

Innovations in organic synthesis techniques, such as the Friedel-Crafts sulfonylation in ionic liquids, demonstrate the role of 2,4-Dichloro-1-(methylsulfonyl)benzene derivatives in facilitating high-yield reactions under mild conditions. These advancements offer improved pathways for synthesizing sulfone-containing compounds, which are valuable in various chemical industries (Nara, Harjani, & Salunkhe, 2001).

Proton Exchange Membranes for Fuel Cells

The development of proton exchange membranes (PEMs) for fuel cell applications has benefited from the incorporation of sulfonated poly(ether sulfone)s, where dichlorodiphenylsulfone derivatives serve as key monomers. These materials exhibit enhanced ionic conductivity and mechanical stability, critical for efficient and durable fuel cell performance (Matsumoto, Higashihara, & Ueda, 2009).

Nonlinear Optical Materials

The synthesis of sulfone-substituted thiophene chromophores showcases the application of methylsulfonyl and phenylsulfonyl groups in creating materials with significant optical nonlinearities. These materials are promising for future developments in the field of optical technologies, indicating the versatility of 2,4-Dichloro-1-(methylsulfonyl)benzene derivatives in enhancing the performance of nonlinear optical devices (Chou, Sun, Huang, Yang, & Lin, 1996).

Analytical Chemistry Applications

The compound's derivatives have been utilized in multidimensional gas chromatography with infrared and mass spectral detection for the qualitative analysis of environmental extracts. This application highlights its role in improving the accuracy of contaminant identification, essential for environmental monitoring and safety assessments (Krock & Wilkins, 1996).

Eigenschaften

IUPAC Name |

2,4-dichloro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAXSNXJMHDHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235231 | |

| Record name | Benzene, 2,4-dichloro-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(methylsulfonyl)benzene | |

CAS RN |

85901-48-0 | |

| Record name | Benzene, 2,4-dichloro-1-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

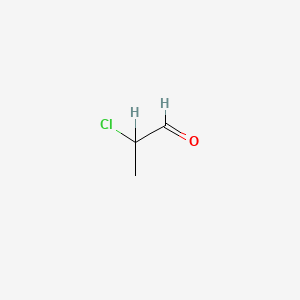

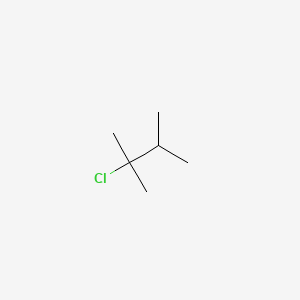

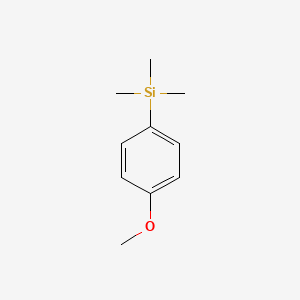

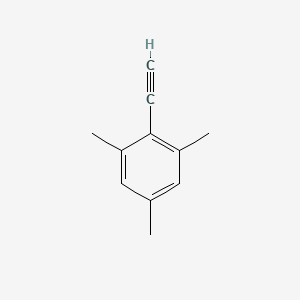

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.